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N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide

Carbonic anhydrase IX Tumor hypoxia Enzyme inhibition

The compound N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-72-5) is a synthetic small molecule with a benzamide core bearing a 4-chlorophenyl substituent, two methoxy groups on the benzoyl ring, and a piperidine-1-carbonyl urea-type linkage. It belongs to the diaryl urea/amide class and has been profiled in public bioactivity databases as a potent inhibitor of human carbonic anhydrase isoforms, most notably CA IX (Ki = 0.570 nM).

Molecular Formula C21H23ClN2O4
Molecular Weight 402.88
CAS No. 941994-72-5
Cat. No. B2521928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide
CAS941994-72-5
Molecular FormulaC21H23ClN2O4
Molecular Weight402.88
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3)OC
InChIInChI=1S/C21H23ClN2O4/c1-27-18-11-6-15(14-19(18)28-2)20(25)24(17-9-7-16(22)8-10-17)21(26)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3
InChIKeyFLRHVCXIONGXQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-72-5): Structural Identity and Compound-Class Positioning for Procurement


The compound N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide (CAS 941994-72-5) is a synthetic small molecule with a benzamide core bearing a 4-chlorophenyl substituent, two methoxy groups on the benzoyl ring, and a piperidine-1-carbonyl urea-type linkage. It belongs to the diaryl urea/amide class and has been profiled in public bioactivity databases as a potent inhibitor of human carbonic anhydrase isoforms, most notably CA IX (Ki = 0.570 nM) [1]. The compound is catalogued in commercial screening libraries as a dry-film racemic mixture with a molecular weight of 402.88 g/mol and a calculated LogP of 3.91 . Its structural features—the combination of a 4-chlorophenyl ring, 3,4-dimethoxybenzoyl motif, and a piperidine-1-carbonyl bridge—distinguish it from simpler benzamide analogs and from classical sulfonamide-based carbonic anhydrase inhibitors.

Why N-(4-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs in Carbonic Anhydrase-Targeted Research


Superficially similar benzamide derivatives—such as N-(4-chlorophenyl)-3,4-dimethoxybenzamide (CAS 1522-77-6) or N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide congeners—lack the piperidine-1-carbonyl urea bridge that is critical for the unique carbonic anhydrase inhibition profile of the target compound. The piperidine-carbonyl moiety introduces a hydrogen-bond acceptor geometry and conformational constraint that cannot be replicated by simple amide or benzylamine linkages, resulting in fundamentally different enzyme isoform selectivity patterns [1]. While many benzamide derivatives exhibit cholinesterase inhibitory activity (e.g., dual AChE/BuChE IC₅₀ values in the low micromolar range) [2], the target compound preferentially engages carbonic anhydrase isoforms with sub-nanomolar potency, a divergence that precludes functional interchangeability in experimental settings requiring CA IX inhibition.

Product-Specific Quantitative Evidence Guide: N-(4-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide vs. Acetazolamide and Structural Analogs


Sub-Nanomolar hCA IX Inhibition: 44-Fold Potency Advantage Over Acetazolamide

The target compound inhibits recombinant human carbonic anhydrase IX (hCA IX) with a Ki of 0.570 nM, as measured by the phenol red dye-based stopped-flow CO₂ hydration assay with 15-minute preincubation [1]. Compared to the reference standard acetazolamide (AAZ), which exhibits a Ki of 25.8 nM against hCA IX under comparable stopped-flow assay conditions [2], the target compound is approximately 45-fold more potent (0.570 vs. 25.8 nM). This magnitude of potency enhancement is significant for applications requiring maximal target engagement at low compound concentrations.

Carbonic anhydrase IX Tumor hypoxia Enzyme inhibition

Isoform Selectivity: CA IX Selectivity Index of ~8.1-Fold Over CA II, Inverted Relative to Acetazolamide

The target compound exhibits a CA IX/CA II selectivity ratio of approximately 8.1-fold (hCA II Ki = 4.60 nM vs. hCA IX Ki = 0.570 nM) [1]. In contrast, acetazolamide is CA II-selective, with a CA II Ki of 12.1 nM and a CA IX Ki of 25.8 nM, yielding a CA II/CA IX ratio of ~2.1-fold [2]. This reversal of selectivity direction—CA IX-preferring versus CA II-preferring—is a critical differentiator. CA II is ubiquitously expressed and its inhibition is associated with dose-limiting side effects (e.g., metabolic acidosis, diuresis), whereas CA IX is a tumor-associated isoform with restricted expression in normal tissues.

Isoform selectivity CA IX vs CA II Off-target profiling

Cytosolic CA I Discrimination: 130-Fold Weaker Activity Avoids Red Blood Cell Carbonic Anhydrase Interference

The target compound exhibits markedly weaker inhibition of human cytosolic carbonic anhydrase I (hCA I), with a Ki of 74 nM [1]. This represents a ~130-fold discrimination relative to its hCA IX potency (Ki = 0.570 nM). Acetazolamide shows a hCA I Ki of 250 nM [2], a more modest ~10-fold selectivity window over its CA IX Ki of 25.8 nM. The broader selectivity window of the target compound against hCA I—the highly abundant isoform in erythrocytes—reduces the likelihood of erythrocyte carbonic anhydrase acting as a drug sink or confounding variable in whole-blood or in vivo experimental designs.

CA I selectivity Erythrocyte off-target Assay specificity

Molecular Descriptor Differentiation: Higher LogP and Lower Topological PSA Versus Typical Sulfonamide CA Inhibitors

The target compound has experimentally derived or calculated molecular descriptors including LogP = 3.91, topological polar surface area (tPSA) = 67.9 Ų, hydrogen bond donor count = 1, and hydrogen bond acceptor count = 4 . These values place it in a substantially more lipophilic physicochemical space compared to classical sulfonamide CA inhibitors such as acetazolamide (tPSA ≈ 152 Ų, LogP ≈ -0.26). The higher LogP and lower tPSA are consistent with predicted enhanced passive membrane permeability, a property relevant for intracellular target engagement and blood-brain barrier penetration in neurological research applications [1].

Physicochemical properties LogP Membrane permeability

Patent-Disclosed Structural Utility: Explicitly Claimed in PIKfyve Inhibitor Patent Family

The target compound appears in the BindingDB database with cross-reference to US Patent Application US20240016810 (Compound TABLE 16.23) and related filings US20240150358 (Example 00189) and US20240208964 [1]. In these patents, the compound is associated with PIKfyve biochemical assay data (IC₅₀ = 5.75 μM), indicating it has been explicitly synthesized and tested as part of a medicinal chemistry campaign targeting the lipid kinase PIKfyve. This patent inclusion provides documented evidence that the compound has been the subject of structured pharmaceutical research, distinguishing it from commercially available but uncharacterized screening compounds.

Patent protection PIKfyve inhibition Intellectual property

Scaffold Divergence from Cholinesterase-Targeting Benzamide Derivatives: Avoiding Target Class Confusion

Published benzamide derivatives with structural similarity—specifically N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamides—have been characterized as dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, with the most potent analog (N7, m-bromo-substituted) showing IC₅₀ values of 1.57 μM (AChE) and 2.85 μM (BuChE) [1]. The target compound incorporates a piperidine-1-carbonyl bridge instead of the N-benzyl linkage, directing its activity away from cholinesterases and toward carbonic anhydrase isoforms. This scaffold-level differentiation prevents target-class confusion during screening cascade design: a researcher intending to probe CA IX function must not substitute a cholinesterase-active benzamide analog.

Scaffold specificity Cholinesterase Target class differentiation

Optimal Research and Industrial Application Scenarios for N-(4-Chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide


Tumor Hypoxia Research: CA IX-Selective Pharmacological Probe Development

The compound's sub-nanomolar CA IX potency (Ki = 0.570 nM) and 8-fold selectivity over CA II make it a strong candidate for development as a pharmacological probe in tumor hypoxia research. CA IX is a well-validated marker and mediator of the hypoxic tumor microenvironment, and selective inhibition is essential to avoid confounding effects from ubiquitous CA II [1]. Unlike acetazolamide, which preferentially inhibits CA II, this compound's CA IX-preferring profile enables cleaner target deconvolution in hypoxia-dependent cellular assays. The 130-fold selectivity window over erythrocyte CA I further supports its use in co-culture or whole-blood-containing experimental setups [2].

Compound Library Procurement for Carbonic Anhydrase Isoform Selectivity Screening

For organizations building targeted screening libraries for carbonic anhydrase isoform profiling, this compound occupies a distinct selectivity niche. Its Ki fingerprint across four isoforms—CA IX (0.570 nM), CA II (4.60 nM), CA IV (7.10 nM), CA I (74 nM)—provides a well-characterized reference point [1]. The documented selectivity pattern enables its use as a tool compound to benchmark assay performance and to serve as a starting scaffold for medicinal chemistry optimization toward isoform-selective CA IX inhibitors.

PIKfyve-Targeted Medicinal Chemistry: Validated Starting Point from Patent Literature

The compound's inclusion in patent filings (US20240016810, US20240150358) with PIKfyve biochemical activity data (IC₅₀ = 5.75 μM) validates its use as a starting point for structure-activity relationship (SAR) exploration targeting the lipid kinase PIKfyve [1]. PIKfyve is implicated in autophagy, lysosomal trafficking, and certain cancers. The compound's dual annotation—potent CA IX inhibition plus moderate PIKfyve activity—offers an opportunity for multi-target lead optimization or for probing potential polypharmacology in autophagy-dependent tumor models.

Chemical Biology Tool for Distinguishing CA-Dependent from Cholinesterase-Dependent Phenotypes

Given the structural similarity between this compound and cholinesterase-targeting benzamide derivatives, researchers can employ it as a chemical biology tool to distinguish carbonic anhydrase-dependent phenotypes from cholinesterase-dependent ones in phenotypic screening cascades. The scaffold divergence—piperidine-1-carbonyl bridge vs. N-benzyl linkage—results in a >2,750-fold shift in target engagement from cholinesterases (μM range) to carbonic anhydrase IX (sub-nM range) [1]. This property enables orthogonal target validation experiments where the compound serves as a CA IX-selective counterpart to cholinesterase-active benzamide controls.

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